Dasatinib (chemical name: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide) is a potent, multi-target kinase inhibitor. It was initially developed as a treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia. [, ] Dasatinib's classification as a kinase inhibitor stems from its ability to block the activity of specific enzymes called tyrosine kinases, which play a crucial role in cell signaling and growth. [, ] In scientific research, Dasatinib is used as a tool to investigate the role of these kinases in various cellular processes, both normal and disease-related.
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is a derivative of Dasatinib, a potent inhibitor of several tyrosine kinases, particularly those involved in cancer proliferation and survival. This compound has garnered attention due to its potential applications in treating various cancers, including chronic myeloid leukemia and solid tumors. The structural modifications in Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib enhance its pharmacological properties, making it a subject of interest in drug design and synthesis.
Dasatinib was originally developed by Bristol-Myers Squibb and is classified as a small molecule tyrosine kinase inhibitor. It specifically targets the BCR-ABL fusion protein and other kinases such as Src family kinases, which are pivotal in oncogenic signaling pathways. The compound Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib represents a modification aimed at improving the drug's efficacy and selectivity against specific kinases.
The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib involves several key steps:
The molecular structure of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib can be represented as follows:
The structure features a piperazine ring substituted with a hydroxyethyl group, contributing to its enhanced solubility and bioavailability. The chloro and pivalate groups further modify its interaction with target proteins.
The primary chemical reactions involved in synthesizing Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib include:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield .
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib exerts its therapeutic effects primarily through the inhibition of tyrosine kinases involved in cancer cell signaling pathways. The mechanism includes:
Pharmacological studies have shown that Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib retains high potency against various kinases with IC₅₀ values in the nanomolar range .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its structure and purity .
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is primarily used in cancer research due to its potent inhibitory effects on tyrosine kinases. Its applications include:
The ongoing research into this compound highlights its significance in both clinical applications and as a model for designing next-generation kinase inhibitors .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: